molecular formula C17H15N3O2 B2562856 3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]-1H-indole CAS No. 1903553-82-1

3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]-1H-indole

Cat. No.: B2562856
CAS No.: 1903553-82-1
M. Wt: 293.326
InChI Key: IRUUTFCPDRSJPJ-UHFFFAOYSA-N
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Description

3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]-1H-indole is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of an indole core, a pyridine ring, and an azetidine moiety, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]-1H-indole typically involves multi-step organic reactions. One common approach starts with the preparation of the azetidine ring, which is then coupled with a pyridine derivative. The final step involves the introduction of the indole moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or indole rings are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.

    Medicine: Preliminary studies suggest that it may have therapeutic potential, particularly in the development of new drugs for treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzonitrile
  • 1-methyl-3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridin-2(1H)-one

Uniqueness

What sets 3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]-1H-indole apart from similar compounds is its unique combination of the indole, pyridine, and azetidine moieties. This structural arrangement provides distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

1H-indol-3-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-17(15-9-19-16-6-2-1-5-14(15)16)20-10-13(11-20)22-12-4-3-7-18-8-12/h1-9,13,19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUUTFCPDRSJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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